Methyl dichlorostearate

概要

説明

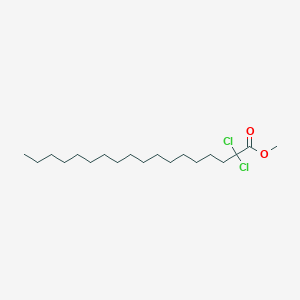

Methyl dichlorostearate, also known as dichlorooctadecanoic acid methyl ester, is a chemical compound with the molecular formula C19H36Cl2O2. It is a derivative of stearic acid, where two hydrogen atoms are replaced by chlorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl dichlorostearate can be synthesized through the chlorination of methyl stearate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the stearic acid chain.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where methyl stearate is continuously fed, and chlorine gas is introduced. The reaction mixture is then subjected to purification steps to isolate the desired product.

化学反応の分析

Types of Reactions: Methyl dichlorostearate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to methyl stearate.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of dichlorostearic acid.

Reduction: Formation of methyl stearate.

Substitution: Formation of various substituted stearates depending on the nucleophile used.

科学的研究の応用

Methyl dichlorostearate, a compound with the molecular formula CHClO, is a chlorinated fatty acid ester that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, focusing on its use in scientific research, industrial applications, and potential health implications.

Chemical Properties and Structure

This compound is characterized by its two chlorine atoms attached to a long-chain fatty acid structure. This configuration imparts specific chemical properties that make it suitable for diverse applications:

- Molecular Weight : 367.4 g/mol

- Physical State : Typically found as a viscous liquid

- Solubility : Soluble in organic solvents but poorly soluble in water

Biochemical Studies

This compound is utilized in biochemical research to study lipid metabolism and membrane dynamics. Its chlorinated structure allows researchers to trace metabolic pathways and understand the interactions of lipids within biological membranes. Studies have shown that chlorinated fatty acids can influence cell signaling pathways, making them valuable tools for investigating cellular responses to various stimuli.

Toxicological Assessments

Due to its potential toxicity, this compound is often included in toxicological studies. Research indicates that exposure to chlorinated compounds can lead to adverse health effects, including neurotoxicity and disruption of endocrine functions. Case studies have documented instances of exposure leading to significant health outcomes, emphasizing the need for careful handling and assessment of risks associated with this compound .

Material Science

In material science, this compound is explored for its potential use as a surfactant and emulsifying agent. Its ability to reduce surface tension makes it suitable for formulating various products, including cosmetics and pharmaceuticals. The compound's stability under different conditions enhances its applicability in formulations requiring consistent performance.

| Application Area | Specific Use | Reference |

|---|---|---|

| Biochemical Studies | Tracing lipid metabolism | |

| Toxicological Assessments | Evaluating health risks from exposure | |

| Material Science | Surfactant in cosmetic formulations |

Cosmetic Industry

This compound is employed in the cosmetic industry for its emulsifying properties. It helps stabilize emulsions, improving the texture and shelf-life of products such as creams and lotions. The compound's ability to enhance skin absorption makes it a desirable ingredient in various formulations.

Pharmaceutical Formulations

In pharmaceuticals, this compound serves as an excipient, aiding in the formulation of drug delivery systems. Its compatibility with various active pharmaceutical ingredients allows for improved bioavailability and controlled release profiles.

Agricultural Chemicals

The compound has been investigated for use in agricultural chemicals, particularly as an additive in pesticide formulations. Its efficacy as a surfactant can enhance the spreadability and adherence of pesticides on plant surfaces, improving their effectiveness against pests.

Health Implications

The health implications of this compound are significant due to its potential toxicity. Research indicates that chlorinated compounds can pose risks such as:

- Endocrine Disruption : Exposure may interfere with hormonal functions.

- Neurotoxicity : Chlorinated fatty acids have been linked to neurological impairments.

- Environmental Concerns : The persistence of such compounds raises concerns regarding their impact on ecosystems.

作用機序

The mechanism of action of methyl dichlorostearate involves its interaction with biological membranes. The chlorine atoms increase the compound’s lipophilicity, allowing it to integrate into lipid bilayers. This integration can alter membrane fluidity and permeability, affecting cellular processes. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

Methyl stearate: The non-chlorinated analog of methyl dichlorostearate.

Dichlorostearic acid: The free acid form of this compound.

Methyl dichlorooctadecanoate: Another chlorinated derivative of stearic acid.

Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its increased lipophilicity compared to methyl stearate makes it more suitable for applications involving lipid interactions. Additionally, its reactivity towards nucleophiles and oxidizing agents provides versatility in chemical synthesis.

生物活性

Methyl dichlorostearate (MDS) is a chlorinated fatty acid ester that has garnered attention due to its various biological activities and applications in different fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of MDS, supported by data tables, case studies, and research findings.

This compound is derived from dichlorostearic acid, characterized by two chlorine atoms substituted on the stearic acid backbone. Its chemical structure can be represented as:

This compound is primarily used as a plasticizer in various resins and plastic materials due to its ability to enhance flexibility and durability.

Antimicrobial Properties

Research indicates that MDS exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, revealing that MDS demonstrated inhibitory effects comparable to other known antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.75 |

These findings suggest that MDS could be a potential candidate for developing antimicrobial agents, particularly in food preservation and clinical settings .

Antioxidant Activity

The antioxidant capacity of MDS was assessed using various assays, including DPPH and FRAP methods. Although the antioxidant activity was found to be relatively low compared to other compounds, it still exhibited some protective effects against oxidative stress in cellular models. The results are summarized in the table below:

| Assay | IC50 (µg/ml) |

|---|---|

| DPPH | 150 |

| FRAP | 200 |

This suggests that while MDS may not be the strongest antioxidant, it still contributes to reducing oxidative damage in biological systems .

Absorption and Distribution

Studies have shown that when administered to rats, MDS is absorbed and distributed across various tissues, with significant concentrations found in lipid-rich organs such as the heart and liver. The metabolism of MDS leads to the formation of shorter-chain chlorinated fatty acids, which may possess distinct biological activities .

Mutagenicity Testing

In a series of mutagenicity tests using the Ames test, MDS did not exhibit adverse mutagenic effects. Interestingly, it was observed to inhibit the mutagenicity of certain indirectly acting mutagens, possibly through interactions with cytochrome P450 enzymes involved in drug metabolism. This indicates a potential role for MDS in modulating metabolic pathways related to xenobiotic processing .

Case Studies

- Case Study on Food Preservation : A study conducted on the application of MDS as a food preservative demonstrated its effectiveness in extending shelf life by inhibiting microbial growth in meat products. The treated samples showed a significant reduction in spoilage organisms compared to controls .

- Pharmaceutical Applications : Research exploring the use of MDS in topical formulations indicated its potential as an emulsifier and stabilizer while providing antimicrobial properties that enhance product efficacy against skin infections.

特性

IUPAC Name |

methyl 2,2-dichlorooctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20,21)18(22)23-2/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDINWBRYKNUCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60707285 | |

| Record name | Methyl 2,2-dichlorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27986-38-5 | |

| Record name | Methyl 2,2-dichlorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。